molecular formula C17H26ClNO2 B12418342 Propiocaine-d10 Hydrochloride

Propiocaine-d10 Hydrochloride

Cat. No.: B12418342
M. Wt: 321.9 g/mol
InChI Key: SLARELGEGUUVPI-ACFYHBDESA-N
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Description

Propiocaine-d10 (hydrochloride) is a deuterated form of propiocaine hydrochloride, a local anesthetic drug. The deuterium labeling is used to study the pharmacokinetics and pharmacodynamics of the compound in scientific research. The molecular formula of Propiocaine-d10 (hydrochloride) is C17H16D10ClNO2, and it has a molecular weight of 321.91 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propiocaine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the propiocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Propiocaine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Propiocaine-d10 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.

Major Products Formed:

Scientific Research Applications

Propiocaine-d10 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and pharmacodynamics. Some key applications include:

Mechanism of Action

Propiocaine-d10 (hydrochloride) exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. It specifically targets voltage-gated sodium channels, preventing the influx of sodium ions and thereby blocking the generation of action potentials. This results in localized anesthesia .

Comparison with Similar Compounds

    Proparacaine: Another local anesthetic used in ophthalmic practice.

    Lidocaine: A widely used local anesthetic in various medical procedures.

    Prilocaine: Often combined with lidocaine for topical anesthesia.

Comparison:

Properties

Molecular Formula

C17H26ClNO2

Molecular Weight

321.9 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18;/h6-9H,2-5,10-14H2,1H3;1H/i3D2,4D2,5D2,11D2,12D2;

InChI Key

SLARELGEGUUVPI-ACFYHBDESA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCC(=O)C2=CC=C(C=C2)OCCC)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl

Origin of Product

United States

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